5-bromo-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)furan-2-carboxamide
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Description
The compound “5-bromo-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)furan-2-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a furan ring, a pyridazine ring, and an amide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a furan ring, a pyridazine ring, and an amide group. The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The pyridazine ring is a six-membered ring with four carbon atoms and two nitrogen atoms. The amide group consists of a carbonyl group (C=O) attached to a nitrogen atom .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the bromine atom could be replaced in a nucleophilic substitution reaction . The amide group could participate in condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the amide group could increase its polarity and potentially its solubility in water . The aromatic rings could contribute to its stability .Scientific Research Applications
Antiprotozoal Agents
Compounds related to 5-bromo-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)furan-2-carboxamide have been explored as potential antiprotozoal agents. In particular, similar compounds have shown strong DNA affinities and significant in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating potential for treating diseases like sleeping sickness and malaria (Ismail et al., 2004).
Anti-Avian Influenza Virus Activity
Research has also identified certain furan derivatives as having promising anti-avian influenza virus activity, particularly against the H5N1 strain. This suggests a potential role for related compounds in antiviral therapies (Flefel et al., 2012).
Anti-Bacterial Activities
Some furan carboxamide analogs, including compounds structurally similar to this compound, have demonstrated antibacterial activities against drug-resistant strains such as A. baumannii, K. pneumoniae, E. cloacae, and MRSA. These findings support the potential of these compounds as antibacterial agents (Siddiqa et al., 2022).
Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides
The synthesis methods and reactions of compounds like this compound are also a significant area of research. Understanding these methods can aid in the development of more effective pharmaceuticals and other chemical agents (Anuradha et al., 2014).
Insecticidal Activities
Research into organosulfur compounds related to this compound has highlighted their potential in agricultural applications, particularly as insecticides. This includes their efficacy against certain pests and the correlation between their physical properties and insecticidal activities (Lim et al., 2019).
Bio-Imaging Applications
Some phenoxazine-based furan carboxamides have been developed as chemosensors for detecting ions like Cd2+ and CN−. These compounds, which are structurally related to this compound, have potential applications in bio-imaging, particularly in live cells and zebrafish (Ravichandiran et al., 2020).
Properties
IUPAC Name |
5-bromo-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O4S/c1-2-26(23,24)16-10-7-13(20-21-16)11-3-5-12(6-4-11)19-17(22)14-8-9-15(18)25-14/h3-10H,2H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJAZZQJULYRVMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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